Chloroplatinic acid hydrate is a powerful catalyst for various organic reactions. Its ability to activate and manipulate double bonds in organic molecules makes it valuable for processes like:
The specific reaction mechanism and catalytic activity depend on the reaction conditions and other reagents involved.
Chloroplatinic acid hydrate serves as a crucial starting material for synthesizing various platinum-based materials with unique properties. These materials find applications in:
The ability to control the size, morphology, and surface properties of platinum materials through specific synthesis methods using chloroplatinic acid allows researchers to tailor them for desired applications.
Chloroplatinic acid hydrate finds use in other scientific research areas, such as:
Chloroplatinic acid hydrate, also known as hexachloroplatinic acid hydrate or dihydrogen hexachloroplatinate(IV) hexahydrate, is an inorganic compound with the formula , where . This compound typically appears as a red solid and is highly hygroscopic, meaning it readily absorbs moisture from the air. Chloroplatinic acid hydrate is primarily utilized as a commercial source of platinum and is commonly found in aqueous solutions. It plays a significant role in various chemical processes and is integral to the synthesis of platinum-based catalysts .
Chloroplatinic acid hydrate is a highly toxic and corrosive compound.
Additionally, chloroplatinic acid serves as a catalyst for hydrogenation reactions and hydrosilylation, where it facilitates the addition of silanes to olefins. This catalytic activity was first reported by John Speier and colleagues, highlighting its importance in organic synthesis .
Chloroplatinic acid hydrate exhibits notable biological activity, particularly in its potential to induce hypersensitivity reactions. Exposure to platinum salts can lead to conditions such as "platinosis," characterized by allergic responses including asthma and skin irritation. The compound has been associated with serious eye damage and skin corrosion risks, necessitating careful handling in laboratory settings .
The synthesis of chloroplatinic acid hydrate can be achieved through various methods:
These methods vary in complexity and yield, with the aqua regia method being the most common due to its efficiency .
Chloroplatinic acid hydrate has diverse applications across various fields:
Studies on chloroplatinic acid hydrate have revealed its interactions with biological systems and other chemical compounds. The compound's ability to induce allergic reactions has been documented, highlighting the need for safety precautions during handling. Furthermore, its catalytic properties have been explored extensively, demonstrating its effectiveness in facilitating various chemical transformations .
Chloroplatinic acid hydrate shares similarities with several other platinum compounds. Here are some notable comparisons:
Compound Name | Formula | Key Features |
---|---|---|
Platinum(IV) chloride | PtCl₄ | Decomposes from chloroplatinic acid; used in catalysis. |
Nitrosonium hexachloroplatinate | (NO)₂PtCl₆ | Formed under specific conditions; reacts vigorously with water. |
Potassium chloroplatinate | K₂[PtCl₆] | Used for potassium determination; less hygroscopic than chloroplatinic acid. |
Chloroplatinic acid hydrate is unique due to its hydronium salt form and high solubility, which enhances its utility as a catalyst compared to other platinum compounds that may have limited solubility or different reactivity profiles .
Chloroplatinic acid hydrate, with the chemical formula [H₃O]₂PtCl₆ₓ (0 ≤ x ≤ 6), exhibits a complex crystallographic structure that has been extensively characterized through X-ray diffraction studies [1] [2]. According to X-ray crystallography investigations, the compound consists of octahedral PtCl₆²⁻ ions linked by hydrogen bonding networks, with a cubic array of these octahedra encasing water molecules within the crystal lattice [1].
The hexachloroplatinate anion [PtCl₆]²⁻ serves as the primary structural unit, adopting a perfect octahedral coordination geometry around the platinum(IV) center [3] [4]. X-ray diffraction studies have revealed that the platinum atom is coordinated by six chloride ligands arranged at the corners of a regular octahedron, with all Pt-Cl bond lengths measuring approximately 2.35 Å [5] [6] [7]. This octahedral arrangement is characteristic of coordination compounds with a coordination number of six [3].
Single crystal X-ray diffraction analysis has provided detailed insights into the structural parameters of various hexachloroplatinate salts. For instance, in the potassium salt K₂PtCl₆, the compound crystallizes in the cubic Fm-3m space group, with the platinum center maintaining the same octahedral coordination environment [5]. The caesium analogue Cs₂PtCl₆ exhibits identical structural characteristics, crystallizing in the same cubic space group with Pt-Cl bond lengths of 2.35 Å [7].
Chloroplatinic acid hydrate demonstrates significant variability in its hydration states, with different polymorphic forms characterized by varying water content. The compound can exist in multiple hydrated forms, ranging from the anhydrous state to the hexahydrate form H₂PtCl₆·6H₂O [8] [9] [10]. The hexahydrate form, with CAS number 18497-13-7, represents the most stable and commonly encountered hydration state under ambient conditions [9] [11].
The polymorphic behavior of chloroplatinic acid hydrate is primarily governed by the incorporation of water molecules into the crystal lattice through hydrogen bonding interactions [1]. The water molecules can occupy interstitial positions within the cubic array of hexachloroplatinate octahedra, creating different structural arrangements depending on the degree of hydration. Commercial suppliers typically offer the compound with variable hydration states, including the monohydrate (H₂PtCl₆·H₂O) and hexahydrate forms [12] [9].
The hydration state significantly influences the physical properties of the compound. The anhydrous form has a molecular weight of 409.81 g/mol, while the hexahydrate form exhibits a molecular weight of 517.91 g/mol [8] [9] [11]. These different hydration states result in distinct melting points, with the hydrated forms typically showing lower thermal stability due to the loss of water molecules upon heating [12] [13].
Hydration State | Chemical Formula | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|---|---|
Anhydrous | H₂PtCl₆ | 26023-84-7 | 409.81 | 60 |
Monohydrate | H₂PtCl₆·H₂O | 26023-84-7 | 427.83 | 60 (dec.) |
Hexahydrate | H₂PtCl₆·6H₂O | 18497-13-7 | 517.91 | 60 (dec.) |
Raman spectroscopy provides distinctive fingerprint identification of the platinum-chlorine coordination environment in chloroplatinic acid hydrate. The hexachloroplatinate anion [PtCl₆]²⁻ exhibits characteristic vibrational modes that are readily observable in Raman spectra [14] [15] [16]. The octahedral symmetry of the complex results in specific selection rules governing the appearance of vibrational bands in Raman spectra.
For hexachloroplatinate complexes, the Raman spectrum typically displays several key vibrational modes associated with the Pt-Cl bonds [16]. The stretching vibrations of the Pt-Cl bonds appear in the lower frequency region of the spectrum, typically between 200-400 cm⁻¹ [17]. These bands are particularly sensitive to the coordination environment and oxidation state of the platinum center.
Laser Raman studies of catalyst systems prepared from chloroplatinic acid have demonstrated that after drying at 110°C, the resulting materials exhibit Raman bands at frequencies very close to those reported for the PtCl₆²⁻ ion [14]. This observation confirms the preservation of the octahedral coordination geometry during thermal treatment at moderate temperatures. The vibrational frequencies serve as diagnostic indicators for monitoring structural changes and ligand substitution reactions.
The Raman spectral analysis of hexachloroplatinate complexes has revealed that the intensity patterns and frequency positions are influenced by the counter-cations present in the crystal structure [18]. Studies of tetramethylammonium hexachloroplatinate compounds have shown evidence for phase transitions related to weak hydrogen bonding interactions between the organic cations and chloride ligands, which can be detected through changes in the Raman spectra as a function of temperature [18].
The electronic absorption spectrum of chloroplatinic acid hydrate in the UV-visible region exhibits characteristic features arising from ligand-to-metal charge transfer transitions and d-d electronic transitions within the hexachloroplatinate anion [19] [20]. The UV-visible spectroscopy of [PtCl₆]²⁻ provides valuable information about the electronic structure and bonding characteristics of the platinum(IV) complex.
The most prominent absorption feature in the UV-visible spectrum of chloroplatinic acid solutions appears at approximately 260 nm, which has been attributed to ligand-to-metal charge transfer (LMCT) transitions [21]. This absorption band is highly characteristic of the hexachloroplatinate anion and serves as a diagnostic feature for spectrophotometric analysis. The intensity of this absorption band shows a direct correlation with the concentration of the [PtCl₆]²⁻ species in solution [21].
Gas-phase studies of hexachloroplatinate anions have provided detailed insights into the electronic transition energies and assignments [19] [20]. Photodissociation and photodetachment spectra of mass-selected PtCl₆²⁻ ions reveal a strong absorption maximum at approximately 4.6 eV (equivalent to ~270 nm), consistent with solution-phase measurements [19]. The absorption spectrum shows a subsequent increase in intensity towards higher photon energies, indicating the presence of multiple overlapping electronic transitions.
Time-dependent density functional theory calculations have been employed to support the experimental observations and provide theoretical assignments for the observed electronic transitions [20]. These computational studies confirm that the primary absorption features arise from charge transfer excitations involving the chloride ligands and the platinum d-orbitals. The calculated transition energies show good agreement with experimental photofragmentation spectra, with only small solvatochromic shifts observed between gas-phase and solution measurements [20].
Wavelength (nm) | Energy (eV) | Assignment | Intensity | Reference |
---|---|---|---|---|
260 | 4.77 | LMCT | Strong | [21] |
270 | 4.59 | LMCT | Strong | [19] |
242 | 5.12 | LMCT | Medium | [22] |
265 | 4.68 | LMCT | Medium | [22] |
Corrosive;Acute Toxic;Irritant;Health Hazard